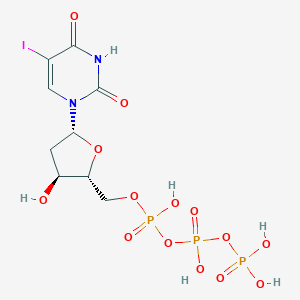
4-Desmethoxy-4-ethoxy trimethoprim
Descripción general
Descripción
4-Desmethoxy-4-ethoxy trimethoprim is a chemical compound with the molecular formula C15H20N4O3 . It is not intended for human or veterinary use but for research purposes.
Synthesis Analysis
A new series of trimethoprim (TMP) analogs containing amide bonds have been synthesized . The synthesis of these analogs confirms their affinity to bind the dihydrofolate reductase enzyme .Molecular Structure Analysis
The molecular structure of 4-Desmethoxy-4-ethoxy trimethoprim is represented by the formula C15H20N4O3 . It has an average mass of 304.344 Da and a monoisotopic mass of 304.153534 Da .Aplicaciones Científicas De Investigación
Antibacterial Agent Development
4-Desmethoxy-4-ethoxy trimethoprim: is a derivative of trimethoprim, a well-known antibacterial agent. Researchers are exploring its potential as a template for developing new antibacterial drugs with improved efficacy and reduced resistance. The compound’s ability to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for bacterial DNA synthesis, makes it a promising candidate for treating infections caused by bacteria resistant to traditional trimethoprim .
Cancer Therapy
The inhibition of folate metabolism, where DHFR plays a vital role, is also a target in cancer therapy. By disrupting folate-dependent biosynthesis pathways, 4-Desmethoxy-4-ethoxy trimethoprim could potentially halt the proliferation of cancer cells, leading to their death. This application is particularly relevant in the development of chemotherapeutic agents .
Environmental Contaminant Removal
Studies have shown that advanced oxidation processes can degrade trimethoprim in environmental water systems. As a derivative, 4-Desmethoxy-4-ethoxy trimethoprim could be studied for its degradation kinetics and mechanisms, contributing to the removal of pharmaceutical contaminants from water sources .
Analytical Chemistry
In analytical chemistry, 4-Desmethoxy-4-ethoxy trimethoprim can serve as a reference material for the detection and quantification of trimethoprim in various samples. Its unique structure allows for the development of specific assays that can accurately measure trimethoprim levels in biological and environmental matrices .
Proteomics Research
As a biochemical tool, 4-Desmethoxy-4-ethoxy trimethoprim can be used in proteomics research to study protein interactions and functions. Its interaction with enzymes like DHFR can provide insights into enzyme mechanisms and aid in the discovery of novel therapeutic targets .
Antibacterial Activity Assessment
4-Desmethoxy-4-ethoxy trimethoprim also has potential antibacterial activity. It can be used to study the efficacy of new antibacterial combinations, especially in conjunction with sulfonamides, to treat urinary tract infections and other bacterial diseases .
Mecanismo De Acción
Target of Action
The primary target of 4-Desmethoxy-4-ethoxy trimethoprim, also known as 4-O-Desmethyl 4-O-Ethyl Trimethoprim, is the bacterial enzyme dihydrofolate reductase (DHFR) . This enzyme plays a crucial role in the synthesis of tetrahydrofolic acid (THF), which is essential for the synthesis of bacterial DNA .
Mode of Action
4-Desmethoxy-4-ethoxy trimethoprim inhibits DHFR, thereby blocking the reduction of dihydrofolate to tetrahydrofolate . This inhibition prevents the synthesis of bacterial DNA, leading to the cessation of bacterial growth .
Biochemical Pathways
By inhibiting DHFR, 4-Desmethoxy-4-ethoxy trimethoprim disrupts the folate pathway, which is critical for the synthesis of nucleic acids and proteins in bacteria . This disruption affects downstream processes, including DNA replication, transcription, and translation, ultimately leading to bacterial death .
Pharmacokinetics
Trimethoprim is known to be well absorbed orally, widely distributed in body tissues, metabolized in the liver (primarily by CYP3A4), and excreted in the urine .
Result of Action
The inhibition of DHFR by 4-Desmethoxy-4-ethoxy trimethoprim results in the cessation of bacterial growth and ultimately bacterial death . This is due to the disruption of critical cellular processes such as DNA replication, transcription, and translation .
Action Environment
The action of 4-Desmethoxy-4-ethoxy trimethoprim can be influenced by various environmental factors. For instance, the presence of other medications can lead to drug-drug interactions, potentially affecting the efficacy and stability of the compound . Additionally, the compound’s action can be influenced by the bacterial resistance, which can be either intrinsic or acquired
Safety and Hazards
Propiedades
IUPAC Name |
5-[(4-ethoxy-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-4-22-13-11(20-2)6-9(7-12(13)21-3)5-10-8-18-15(17)19-14(10)16/h6-8H,4-5H2,1-3H3,(H4,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUQANDETYXOIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1OC)CC2=CN=C(N=C2N)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30877863 | |
| Record name | 4-O-Desmethyl 4-O-Ethyl Trimethoprim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30877863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Desmethoxy-4-ethoxy trimethoprim | |
CAS RN |
78025-68-0 | |
| Record name | 4-Desmethoxy-4-ethoxy trimethoprim | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078025680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-O-Desmethyl 4-O-Ethyl Trimethoprim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30877863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-DESMETHOXY-4-ETHOXY TRIMETHOPRIM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29X0GX73RM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Dibenzo[e,l]pyrene](/img/structure/B48497.png)






![[Hydroxy(oxido)phosphoryl] hydrogen phosphate;tributylazanium](/img/structure/B48507.png)
